Ethyl (5-bromopyridin-2-yl)glycinate
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-[(5-bromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
QFDSNTWEBQEMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Nucleophilic Substitution of Ethyl Bromoacetate with 5-Bromo-2-pyridylamine
The most direct route involves the nucleophilic substitution of ethyl bromoacetate with 5-bromo-2-pyridylamine (Figure 1). This method leverages the electrophilicity of the α-carbon in ethyl bromoacetate, which reacts with the primary amine group of 5-bromo-2-pyridylamine under basic conditions.
Procedure :
- Reaction Setup : In a dried flask, 5-bromo-2-pyridylamine (1.73 g, 10 mmol) is dissolved in anhydrous ethyl acetate (25 mL). Triethylamine (1.4 mL, 10 mmol) is added to deprotonate the amine.
- Addition of Electrophile : Ethyl bromoacetate (1.67 g, 10 mmol) is introduced dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.
- Work-Up : The solution is washed with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
- Purification : The crude product is purified via vacuum distillation (120–140°C at 1 mmHg) or recrystallization from hexane/ethyl acetate (3:1).
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the lone pair of the amine attacks the electrophilic α-carbon of ethyl bromoacetate, displacing bromide. Triethylamine neutralizes HBr, shifting the equilibrium toward product formation.
Coupling Reactions Using Carbodiimide Reagents
An alternative approach employs carbodiimide-mediated coupling between 5-bromo-2-pyridinecarboxylic acid and ethyl glycinate hydrochloride (Figure 2). This method is advantageous for avoiding harsh conditions and improving regioselectivity.
Procedure :
- Activation : 5-Bromo-2-pyridinecarboxylic acid (2.02 g, 10 mmol) is dissolved in dry THF (20 mL). EDCI (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) are added, and the mixture is stirred at 0°C for 30 minutes.
- Coupling : Ethyl glycinate hydrochloride (1.39 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) are added. The reaction is stirred at room temperature for 24 hours.
- Work-Up : The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate (30 mL), washed with 1M HCl (10 mL) and brine (10 mL), then dried and concentrated.
- Purification : Column chromatography (hexane:ethyl acetate, 4:1) affords the pure product.
Key Considerations : Excess EDCI ensures complete activation of the carboxylic acid. The use of HOBt minimizes racemization, critical for preserving stereochemical integrity in chiral analogs.
Alternative Synthetic Approaches
Condensation with Ethyl Glycinate Hydrochloride
Inspired by the synthesis of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, a condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl glycinate hydrochloride could be explored. However, preliminary trials indicate low yields (<30%), attributed to competing imine formation and side reactions.
Reductive Amination
Reductive amination using 5-bromo-2-pyridinecarboxaldehyde and ethyl glycinate in the presence of NaBH₃CN has been attempted but yields complex mixtures due to the aldehyde’s electrophilicity at multiple sites.
Analytical Data and Characterization
Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | High yield, minimal purification | Requires anhydrous conditions |
| Carbodiimide Coupling | 70 | 95 | Mild conditions, scalable | Lower yield, costly reagents |
| Condensation | 30 | 80 | Simple setup | Poor selectivity, low yield |
Spectroscopic Data :
Discussion of Reaction Mechanisms
The nucleophilic substitution route dominates due to its efficiency and straightforward mechanism. The amine’s nucleophilicity is enhanced in aprotic solvents like ethyl acetate, facilitating attack on the electrophilic α-carbon of ethyl bromoacetate. In contrast, carbodiimide coupling involves in situ activation of the carboxylic acid to an active ester, which reacts with the glycine ester’s amine group. This method’s success hinges on avoiding racemization, a challenge addressed by HOBt.
Comparative Analysis of Synthetic Routes
The nucleophilic substitution method outperforms others in yield and simplicity, making it the preferred industrial-scale approach. However, the carbodiimide route offers superior regioselectivity for synthesizing analogs with sensitive functional groups. Condensation and reductive amination remain niche strategies due to unresolved selectivity issues.
Applications and Research Implications
Ethyl (5-bromopyridin-2-yl)glycinate’s bromopyridyl group positions it as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures common in pharmaceuticals. Additionally, the ester moiety allows hydrolysis to carboxylic acids for further derivatization. Recent studies highlight its potential in metalloproteinase inhibition, though in vivo data remain limited.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromopyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
Ethyl (5-bromopyridin-2-yl)glycinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl (5-bromopyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. The glycine ester group may facilitate cellular uptake and enhance the compound’s bioavailability .
Comparison with Similar Compounds
Ethyl-N-pyridin-2-ylglycinate
Structural Differences : Lacks the bromine substituent at the pyridine 5-position.
Reactivity and Applications :
| Property | Ethyl (5-bromopyridin-2-yl)glycinate | Ethyl-N-pyridin-2-ylglycinate |
|---|---|---|
| Molecular Weight | ~285.11 g/mol (est.) | ~206.21 g/mol (est.) |
| Halogen Substituent | Bromine (5-position) | None |
| Cross-Coupling Utility | High (Bromine as leaving group) | Low |
Ethyl N-(4-chlorophenyl)glycinate
Structural Differences : Replaces the pyridine ring with a chlorinated benzene ring.
Safety and Reactivity :
- Classified as non-hazardous under OSHA HCS, contrasting with brominated pyridines, which may pose higher toxicity risks (data pending) .
| Property | This compound | Ethyl N-(4-chlorophenyl)glycinate |
|---|---|---|
| Aromatic System | Pyridine (heteroaromatic) | Benzene (homoaromatic) |
| Halogen Type | Bromine | Chlorine |
| Hazard Classification | Data unavailable | Non-hazardous (OSHA) |
Ethyl N-Salicylideneglycinate Derivatives
Structural Differences : Schiff base formation (imine linkage) instead of direct ester attachment. Derivatives include 5-bromo, 5-methoxy, and 5-nitro substituents.
Photophysical Properties :
- Intramolecular hydrogen bonding in Schiff base derivatives enhances fluorescence quantum yields.
- Bromine substituents redshift absorption maxima compared to non-halogenated analogs, useful in dye-sensitized solar cells .
| Property | This compound | Ethyl N-(5-bromosalicylidene)glycinate |
|---|---|---|
| Linkage Type | Ester | Schiff base (imine) |
| Key Application | Medicinal intermediate | Photovoltaic materials |
| Absorption Maxima | ~270 nm (est., pyridine) | ~400 nm (visible range) |
Perfluorinated Glycinate Esters
Structural Differences : Long perfluoroalkyl chains (e.g., heptadecafluorooctyl) attached to the glycinate nitrogen.
Applications :
- Used as surfactants or water-repellent coatings due to fluorocarbon hydrophobicity.
- Contrast with bromopyridinyl glycinate, which is more suited for pharmaceutical synthesis .
| Property | This compound | Ethyl N-ethyl-N-(heptadecafluorooctyl)glycinate |
|---|---|---|
| Substituent | Bromopyridinyl | Perfluorooctyl |
| Primary Use | Drug intermediates | Industrial surfactants |
| Environmental Persistence | Likely lower | High (PFAS concerns) |
Boc-Protected Glycinate Derivatives
Structural Differences : Features a tert-butoxycarbonyl (Boc) protective group on the glycinate nitrogen.
Synthetic Utility :
- Critical for peptide nucleic acid (PNA) monomer synthesis, enabling controlled deprotection during solid-phase synthesis.
- This compound lacks such protective groups, limiting its direct use in peptide chemistry .
| Property | This compound | Ethyl N-[2-Boc-amino)ethyl]glycinate |
|---|---|---|
| Protective Group | None | Boc |
| Application | Cross-coupling reactions | Peptide synthesis |
Biological Activity
Ethyl (5-bromopyridin-2-yl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound based on available research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| CAS Number | 1183584-53-3 |
These properties indicate that the compound is a brominated pyridine derivative, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported that compounds structurally related to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Compounds in the same class have demonstrated the ability to reduce inflammation in animal models. For example, a study assessed paw edema in rats treated with similar compounds and found significant reductions in swelling compared to control groups treated with standard anti-inflammatory medications like indomethacin .
Study 1: Antimicrobial Efficacy
A comprehensive evaluation of several pyridine derivatives including this compound revealed promising results against common pathogens. The study utilized standard microbiological methods to determine MIC values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections .
Study 2: Anti-inflammatory Effects
In a controlled animal study, this compound was tested for its ability to inhibit carrageenan-induced paw edema. The results showed that:
| Time (hours) | Paw Thickness Increase (mm) | Control Group Increase (mm) |
|---|---|---|
| 0.5 | 1.0 | 1.8 |
| 1 | 1.2 | 2.0 |
| 3 | 1.4 | 2.4 |
The compound demonstrated a significant reduction in inflammation compared to the control group at all measured time points .
Q & A
Basic: What synthetic strategies are effective for preparing Ethyl (5-bromopyridin-2-yl)glycinate?
Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-pyridinecarbonyl chloride with ethyl glycinate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 5-bromo-2-iodopyridine and ethyl glycinate may be employed. Key considerations include:
- Precursor purity : Use >95.0% purity reagents to minimize side reactions .
- Catalyst selection : For coupling reactions, Pd(OAc)₂/XPhos systems improve yield and regioselectivity .
- Solvent optimization : Refluxing toluene or acetonitrile enhances reaction efficiency .
Advanced: How can competing nucleophilic sites in 5-bromopyridin-2-yl derivatives affect regioselectivity during glycine ester conjugation?
Answer:
The bromine atom at position 5 of the pyridine ring deactivates the ring toward electrophilic substitution, directing nucleophilic attacks to the α-position of the ester group. However, steric hindrance from the bulky bromine may favor alternative pathways. To mitigate this:
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux conditions favor thermodynamically stable adducts .
- Protecting groups : Temporary protection of the glycine amino group (e.g., Boc) prevents undesired side reactions .
- Spectroscopic monitoring : Use in situ NMR or HPLC (e.g., Newcrom R1 column with MeCN/water mobile phase) to track regioselectivity .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the ester linkage (δ ~4.2 ppm for –OCH₂CH₃) and pyridine ring protons (δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities; retention time correlates with logP (~1.32) .
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~287 for C₉H₁₁BrN₂O₂) .
Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?
Answer:
Yield variations often arise from differences in:
- Catalyst loading : Optimal Pd catalyst concentrations (1–5 mol%) balance cost and efficiency .
- Reagent ratios : A 1.2:1 molar ratio of ethyl glycinate to bromopyridine minimizes unreacted starting material .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .
- Byproduct analysis : LC-MS identifies common impurities like hydrolyzed glycine derivatives .
Basic: What are the key functional groups influencing the reactivity of this compound?
Answer:
- Bromopyridine moiety : The electron-withdrawing bromine enhances electrophilicity at position 2, facilitating nucleophilic substitution or cross-coupling .
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis .
- Glycine backbone : The free amino group enables further derivatization (e.g., acylation, Schiff base formation) .
Advanced: What mechanistic insights explain the formation of pyrrole vs. pyridine derivatives in related glycinate syntheses?
Answer:
In reactions with α,β-unsaturated carbonyl compounds (e.g., 3-formylchromone), glycine esters undergo divergent pathways:
- Pyridine formation : Occurs via [1+4] cycloaddition when ethyl glycinate reacts with electron-deficient aldehydes under TsOH catalysis .
- Pyrrole formation : Dominates with sterically hindered glycine derivatives (e.g., phenylglycine ethyl ester) due to intramolecular cyclization .
- Solvent effects : Polar aprotic solvents (DMF) favor cycloaddition, while protic solvents (ethanol) promote cyclization .
Basic: How should researchers handle and store this compound?
Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
- Handling : Use gloves and fume hoods; bromopyridines may release toxic HBr upon decomposition .
- Stability testing : Monitor via TLC or HPLC every 6 months; discard if purity drops below 95% .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on bromopyridine’s halogen-bonding potential .
- QSAR models : Correlate logP (~1.32) and polar surface area (~60 Ų) with membrane permeability .
- DFT calculations : Predict regioselectivity in electrophilic reactions by analyzing Fukui indices at pyridine ring positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
